molecular formula C18H11FN2O4S B11061704 5-(4-fluorophenyl)-4-(furan-2-ylcarbonyl)-3-hydroxy-1-(1,3-thiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one

5-(4-fluorophenyl)-4-(furan-2-ylcarbonyl)-3-hydroxy-1-(1,3-thiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11061704
M. Wt: 370.4 g/mol
InChI Key: TWVHAYVMYNHOJY-UHFFFAOYSA-N
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Description

5-(4-FLUOROPHENYL)-4-(2-FURYLCARBONYL)-3-HYDROXY-1-(1,3-THIAZOL-2-YL)-1,5-DIHYDRO-2H-PYRROL-2-ONE is a complex organic compound that features a combination of fluorophenyl, furan, thiazole, and pyrrolone moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-FLUOROPHENYL)-4-(2-FURYLCARBONYL)-3-HYDROXY-1-(1,3-THIAZOL-2-YL)-1,5-DIHYDRO-2H-PYRROL-2-ONE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the thiazole ring: Starting from a suitable thioamide and α-haloketone.

    Coupling with the furan ring: Using a Friedel-Crafts acylation reaction.

    Introduction of the fluorophenyl group: Via a Suzuki coupling reaction.

    Formation of the pyrrolone ring: Through a cyclization reaction involving the intermediate compounds.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone.

    Reduction: The carbonyl group can be reduced to an alcohol.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an alcohol derivative.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in transition metal catalysis.

    Material Science: Potential use in the development of organic semiconductors.

Biology

    Enzyme Inhibition: Potential use as an inhibitor of specific enzymes due to its complex structure.

Medicine

    Drug Development: Exploration as a lead compound for the development of new pharmaceuticals.

Industry

    Polymer Science: Use in the synthesis of novel polymers with unique properties.

Mechanism of Action

The mechanism of action of 5-(4-FLUOROPHENYL)-4-(2-FURYLCARBONYL)-3-HYDROXY-1-(1,3-THIAZOL-2-YL)-1,5-DIHYDRO-2H-PYRROL-2-ONE would depend on its specific application. For example, as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would be specific to the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-CHLOROPHENYL)-4-(2-FURYLCARBONYL)-3-HYDROXY-1-(1,3-THIAZOL-2-YL)-1,5-DIHYDRO-2H-PYRROL-2-ONE
  • 5-(4-BROMOPHENYL)-4-(2-FURYLCARBONYL)-3-HYDROXY-1-(1,3-THIAZOL-2-YL)-1,5-DIHYDRO-2H-PYRROL-2-ONE

Uniqueness

The presence of the fluorophenyl group in 5-(4-FLUOROPHENYL)-4-(2-FURYLCARBONYL)-3-HYDROXY-1-(1,3-THIAZOL-2-YL)-1,5-DIHYDRO-2H-PYRROL-2-ONE can impart unique electronic properties, making it distinct from its chloro- and bromo- counterparts. This can affect its reactivity, binding affinity, and overall stability.

Properties

Molecular Formula

C18H11FN2O4S

Molecular Weight

370.4 g/mol

IUPAC Name

2-(4-fluorophenyl)-3-(furan-2-carbonyl)-4-hydroxy-1-(1,3-thiazol-2-yl)-2H-pyrrol-5-one

InChI

InChI=1S/C18H11FN2O4S/c19-11-5-3-10(4-6-11)14-13(15(22)12-2-1-8-25-12)16(23)17(24)21(14)18-20-7-9-26-18/h1-9,14,23H

InChI Key

TWVHAYVMYNHOJY-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C(=O)C2=C(C(=O)N(C2C3=CC=C(C=C3)F)C4=NC=CS4)O

Origin of Product

United States

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